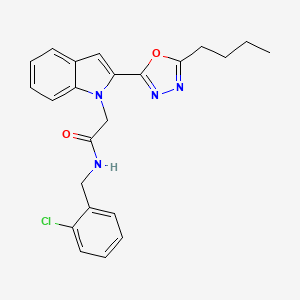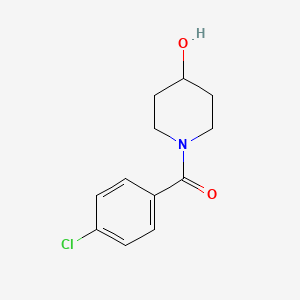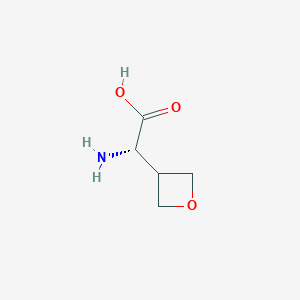![molecular formula C16H10ClNO2S B2575919 1-[2-(4-クロロフェニルスルファニル)フェニル]ピロール-2,5-ジオン CAS No. 568550-95-8](/img/structure/B2575919.png)
1-[2-(4-クロロフェニルスルファニル)フェニル]ピロール-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a chemical compound with the molecular formula C₁₆H₁₀ClNO₂S and a molecular weight of 315.77 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a pyrrole ring substituted with a phenylsulfanyl group and a chloro-phenyl group .
科学的研究の応用
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It may be used in the development of specialty chemicals and advanced materials.
準備方法
The synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The phenylsulfanyl and chloro-phenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.
化学反応の分析
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the chloro group under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
作用機序
The mechanism of action of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
類似化合物との比較
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-[2-(4-Bromo-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: This compound has a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
1-[2-(4-Methyl-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-[2-(4-Nitro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: The nitro group introduces different electronic effects, potentially affecting the compound’s chemical behavior and interactions.
The uniqueness of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylphenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-11-5-7-12(8-6-11)21-14-4-2-1-3-13(14)18-15(19)9-10-16(18)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVQRBCEYPFUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2575836.png)
![3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2575837.png)

![1-(4-fluorophenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2575842.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2575846.png)
![3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2575850.png)
![4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2575851.png)
![1-allyl-2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2575852.png)

![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/new.no-structure.jpg)
![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)


